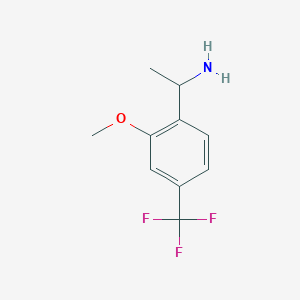

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPFYSOLOKMUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methoxy 4 Trifluoromethylphenyl Ethylamine

Enantioselective Synthesis Strategies

The development of stereoselective methods for the synthesis of chiral amines is a cornerstone of modern organic chemistry. For a molecule like 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, the primary synthetic challenge lies in the stereocontrolled reduction of a prochiral ketone or imine precursor, or the diastereoselective alkylation of a substrate bearing a chiral auxiliary.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. This approach typically involves the reduction of the corresponding prochiral imine or ketone, 2-Methoxy-4-trifluoromethylacetophenone, in the presence of a chiral metal catalyst.

Heterogeneous asymmetric hydrogenation offers the advantage of easy catalyst separation and recycling. This is often achieved by immobilizing a chiral catalyst onto a solid support. For the synthesis of chiral amines, modified metal catalysts, such as rhodium or ruthenium on alumina (B75360) or carbon, can be employed. The enantioselectivity is induced by the addition of a chiral modifier, which adsorbs onto the catalyst surface and directs the hydrogenation to one face of the substrate.

While specific data for the target molecule is unavailable, studies on analogous trifluoromethyl-substituted acetophenones provide insight. For instance, the hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone over a Rh/Al2O3 catalyst modified with cinchonidine (B190817) derivatives has been investigated. researchgate.net The choice of chiral modifier was found to significantly influence both the enantioselectivity and the configuration of the resulting alcohol, which is a precursor to the amine. researchgate.net

Table 1: Representative Heterogeneous Asymmetric Hydrogenation of a Prochiral Ketone Data is for an analogous compound and is illustrative.

| Catalyst | Chiral Modifier | Product Enantiomer | Enantiomeric Excess (ee) |

| 5 wt% Rh/Al2O3 | Cinchonidine | (S) | 27% |

| 5 wt% Rh/Al2O3 | O-phenyl-cinchonidine | (R) | 36% |

Homogeneous asymmetric hydrogenation, employing soluble transition metal complexes with chiral ligands, generally offers higher enantioselectivities and milder reaction conditions compared to heterogeneous systems. Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) or diamine ligands are widely used for the asymmetric hydrogenation of ketones and imines. worktribe.comresearchgate.net

For the synthesis of this compound, a plausible route is the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl imine derived from 2-Methoxy-4-trifluoromethylacetophenone. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, such as those based on BINAP, DuPhos, and chiral diamines, have been successfully applied in the synthesis of other chiral amines. worktribe.comnih.gov

Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of molecular hydrogen, is another effective homogeneous method. Chiral Ru(II) complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are well-established catalysts for the asymmetric transfer hydrogenation of ketones and imines. ias.ac.in

Table 2: Representative Homogeneous Asymmetric Hydrogenation of a Prochiral Imine Data is for an analogous compound and is illustrative.

| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Product ee |

| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | >95% |

| [Rh(cod)2]BF4 | (R)-BINAP | H2 | Up to 99% |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. nih.govnih.gov In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate. A subsequent diastereoselective reaction, followed by the removal of the auxiliary, affords the desired enantiomerically enriched product.

For the synthesis of this compound, a common strategy involves the diastereoselective addition of a methyl group to a chiral imine or the diastereoselective reduction of a chiral ketimine. A widely used class of chiral auxiliaries for the synthesis of chiral amines are the sulfinamides, such as tert-butanesulfinamide, developed by Ellman. mdpi.com

The synthesis would begin with the condensation of 2-Methoxy-4-trifluoromethylacetophenone with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl ketimine. The subsequent diastereoselective reduction of this ketimine, for example with a hydride reagent, is directed by the chiral sulfinyl group, leading to the formation of one diastereomer in excess.

Another approach involves the use of chiral auxiliaries like pseudoephedrine or pseudoephenamine. nih.gov The prochiral acid, 2-Methoxy-4-trifluoromethylphenylacetic acid, could be coupled with the chiral auxiliary to form an amide. Subsequent diastereoselective alkylation at the alpha-position with a methylating agent would yield a product with a new stereocenter, the configuration of which is controlled by the auxiliary.

Table 3: Representative Diastereoselective Reduction of a Chiral Imine Data is for an analogous compound and is illustrative.

| Chiral Auxiliary | Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |

| (R)-tert-butanesulfinamide | N-sulfinyl ketimine | NaBH4 | >95:5 |

A key advantage of the chiral auxiliary approach is the ability to cleave and recover the auxiliary for reuse, making the process more cost-effective and sustainable. The conditions for cleavage must be chosen carefully to avoid racemization of the newly formed stereocenter.

In the case of sulfinamide auxiliaries, the sulfinyl group can be readily cleaved under mild acidic conditions, for example, using hydrochloric acid in a protic solvent like methanol (B129727) or ethanol (B145695), to afford the free chiral amine. mdpi.com For auxiliaries like pseudoephedrine, the amide bond can be cleaved by hydrolysis under acidic or basic conditions, or by reduction with a reagent like lithium aluminum hydride to yield the corresponding amino alcohol. nih.gov The recovered chiral auxiliary can then be purified and reused in subsequent synthetic cycles.

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.gov This approach avoids the use of often toxic and expensive metal catalysts and provides unique reactivity and selectivity. For the synthesis of chiral amines like this compound, key organocatalytic strategies involve the activation of carbonyl precursors through the formation of enamine or iminium ion intermediates and the use of hydrogen-bonding catalysts to control stereochemistry.

Enamine and iminium ion catalysis are cornerstone strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds. nih.govtum.de The synthesis of this compound via this route would typically start from the corresponding prochiral ketone, 2-methoxy-4-trifluoromethylacetophenone.

In a common approach, a chiral primary or secondary amine catalyst, such as a proline derivative or a MacMillan-type imidazolidinone, reversibly condenses with the ketone. nih.gov This can lead to two distinct catalytic cycles:

Enamine Catalysis: While less direct for reductive amination, enamines formed from the ketone and a chiral secondary amine catalyst can undergo reactions, though iminium catalysis is more relevant for this specific transformation.

Iminium Ion Catalysis: A chiral secondary amine catalyst reacts with the ketone and an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form a transient chiral iminium ion. rsc.org The LUMO (Lowest Unoccupied Molecular Orbital) of this iminium ion is lower in energy than the ketone's carbonyl, enhancing its electrophilicity. tum.de The steric environment created by the chiral catalyst directs the approach of a reducing agent, such as a Hantzsch ester, to one face of the iminium ion, resulting in the formation of one enantiomer of the target amine with high selectivity. The catalyst is then regenerated, completing the catalytic cycle.

The rational combination of two distinct catalytic cycles, known as dual catalysis, has further expanded the scope of these reactions, allowing for complex transformations in a single pot. nih.govresearchgate.net

Table 1: Representative Catalysts and Conditions for Iminium Ion-Catalyzed Reductive Amination

| Catalyst Type | Chiral Catalyst Example | Reducing Agent | Typical Solvent | Expected Outcome |

| Imidazolidinone | MacMillan Catalyst | Hantzsch Ester | Dichloromethane | High Enantioselectivity (ee) |

| Proline Derivative | (S)-Proline | Sodium Borohydride (B1222165) | Methanol | Moderate to Good ee |

| Diaryprolinol Silyl Ether | Jørgensen-Hayashi Catalyst | Trichlorosilane | Toluene | High Enantioselectivity |

Hydrogen-bonding organocatalysis utilizes catalysts capable of forming directional hydrogen bonds to activate substrates and control the stereochemical outcome of a reaction. wikipedia.org Chiral thioureas, squaramides, and phosphoric acids are prominent examples of such catalysts. beilstein-journals.orgnih.gov

In the asymmetric synthesis of this compound, a bifunctional thiourea (B124793) catalyst bearing a chiral scaffold and a basic moiety (e.g., a tertiary amine) could be employed. rsc.org The synthetic pathway would proceed as follows:

Condensation of the precursor ketone, 2-methoxy-4-trifluoromethylacetophenone, with an ammonia source to form the corresponding imine.

The thiourea moiety of the catalyst activates the imine by forming a bidentate hydrogen bond with the nitrogen atom. This interaction increases the imine's electrophilicity and locks it into a specific conformation.

Simultaneously, the basic site on the catalyst can interact with the reducing agent (e.g., a Hantzsch ester), positioning it for a stereoselective hydride transfer. wikipedia.org

This dual activation within the catalyst-substrate complex creates a highly organized transition state, leading to the desired amine with high enantiopurity. nih.govresearchgate.net

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations, often with unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. mdpi.com For the synthesis of enantiopure this compound, enzyme-catalyzed reductions and kinetic resolutions are the most prominent biocatalytic strategies. nih.gov

The asymmetric reduction of a prochiral ketone is a direct and atom-economical route to a chiral amine. Several classes of enzymes are particularly effective for this transformation, using 2-methoxy-4-trifluoromethylacetophenone as the substrate.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net Protein engineering has expanded the substrate scope of natural AmDHs, making them powerful tools for synthesizing chiral primary amines. nih.gov

Reductive Aminases (RedAms): A more recently explored class of enzymes, RedAms catalyze the coupling of a ketone with a primary or secondary amine, also dependent on a nicotinamide cofactor. frontiersin.org They offer a direct route to secondary and tertiary amines and have been engineered for high stereoselectivity.

Transaminases (ATAs or TAs): Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a ketone acceptor. acs.org The reaction is often driven to completion by using a cheap amino donor in large excess or by removing the ketone byproduct. Enzyme cascades featuring enantiocomplementary transaminases or coupling with other enzymes have been developed to overcome equilibrium limitations and improve efficiency. acs.orgdiva-portal.org

Kinetic resolution is a robust method for separating a racemic mixture of chiral compounds. This strategy relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopomerically pure substrate from the product.

For the resolution of racemic this compound, lipases are commonly employed. acs.org A widely used enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CAL-B). The process involves the selective acylation of one amine enantiomer using an acyl donor. researchgate.net

The reaction can be summarized as: (R,S)-Amine + Acyl Donor ---(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The choice of acyl donor and solvent is crucial for achieving high selectivity (expressed as the enantiomeric ratio, E). Esters like ethyl methoxyacetate (B1198184) are often effective acyl donors. acs.org After the reaction reaches approximately 50% conversion, the acylated amine (amide) can be easily separated from the unreacted amine. Subsequent hydrolysis of the amide yields the other enantiomer of the amine in high optical purity. Dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single desired enantiomer. scite.ai

Table 2: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Method | Enzyme Class | Substrate | Key Features |

| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | Ketone + Ammonia | High atom economy; requires cofactor recycling. |

| Asymmetric Synthesis | Transaminase (ATA) | Ketone + Amino Donor | Reversible reaction; byproduct removal needed. |

| Kinetic Resolution | Lipase | Racemic Amine | Maximum 50% yield (without DKR); robust and widely applicable. researchgate.net |

Chemo- and Regioselective Synthesis of the Core Structure

The efficacy of the aforementioned asymmetric syntheses depends on the availability of the key precursor, 2-methoxy-4-trifluoromethylacetophenone. The synthesis of this core structure must be both chemo- and regioselective to ensure that the correct constitutional isomer is formed.

A plausible and common approach for constructing this substituted aromatic core is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The starting material would likely be 1-methoxy-3-(trifluoromethyl)benzene (3-trifluoromethylanisole).

In this reaction, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regiochemical outcome of the acylation is determined by the interplay of these electronic effects.

The powerful ortho-, para-directing influence of the methoxy group will direct the incoming acetyl group (from acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like AlCl₃) to the positions ortho and para to it.

The position para to the methoxy group is already occupied by the trifluoromethyl group.

Therefore, the primary sites for acylation are the two positions ortho to the methoxy group (C2 and C6).

The C2 position is also para to the deactivating trifluoromethyl group, while the C6 position is ortho to it. Steric hindrance at the C6 position, being flanked by two substituents, would be significant. Consequently, the acylation is highly likely to occur regioselectively at the C2 position, yielding the desired 2-methoxy-4-trifluoromethylacetophenone as the major product. Careful control of reaction conditions (temperature, catalyst, and reaction time) is essential to maximize the yield of the desired regioisomer and minimize the formation of byproducts. Alternative multi-step strategies involving protection and directed ortho-metalation could also be employed to ensure absolute regiocontrol. rsc.org

Reductive Amination Strategies

Reductive amination is a cornerstone for the synthesis of amines, offering a direct and efficient route from carbonyl compounds. This method involves the reaction of a ketone, in this case, 2-methoxy-4-trifluoromethylacetophenone, with an amine source to form an intermediate imine, which is subsequently reduced to the target amine, this compound. The process can be performed in a one-pot fashion, which is highly desirable for process efficiency.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reagent is critical; for instance, NaBH₃CN is particularly effective because it selectively reduces the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another powerful reduction strategy that is often favored in industrial settings for its high efficiency and cleaner workup.

| Reagent/Catalyst | Amine Source | Typical Solvent | Key Feature |

| NaBH₃CN | Ammonia / NH₄OAc | Methanol (MeOH) | Selectively reduces iminium ion over ketone. |

| NaBH(OAc)₃ | Ammonia / NH₄OAc | Dichloroethane (DCE) | Mild and effective for a wide range of substrates. |

| H₂ / Pd/C | Ammonia | Ethanol (EtOH) | High atom economy, clean workup. |

| Ammonia Borane | Ammonia | Methanol (MeOH) | Stable and safe source of hydrogen. |

This table presents common reagents and conditions for reductive amination, applicable to the synthesis of the target compound from its corresponding ketone.

Carbon-Nitrogen Bond Forming Reactions

While reductive amination is the most direct method for converting 2-methoxy-4-trifluoromethylacetophenone to the desired ethylamine (B1201723), other carbon-nitrogen bond-forming reactions are fundamental in organic synthesis. These reactions could be part of alternative, multi-step pathways. For instance, the ketone could first be converted to an oxime, followed by reduction to the primary amine. Another approach involves the conversion of the ketone to a chiral auxiliary-derived imine, which sets the stage for stereoselective transformations.

More broadly, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds, although they are typically used for aryl amines and are less direct for this specific transformation from a ketone. The development of direct, catalytic asymmetric reductive amination, however, merges efficient C-N bond formation with stereocontrol in a single, highly atom-economical step.

Stereocontrolled Formation of the Chiral Center

Producing this compound as a single enantiomer is critical for its application in pharmaceuticals and other biologically active molecules. This requires precise control over the formation of the chiral center. Several strategies are employed to achieve high enantioselectivity.

Asymmetric Catalysis: This is one of the most elegant and efficient methods. It involves the use of a chiral catalyst to influence the reduction of the prochiral imine intermediate. Chiral catalysts can be based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, asymmetric transfer hydrogenation using a chiral catalyst and a hydrogen donor like formic acid is a well-established method for producing enantiomerically enriched amines.

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the asymmetric reduction of imines or the reductive amination of ketones with exceptional enantioselectivity, often greater than 99% enantiomeric excess (ee). These reactions are typically run in aqueous media under mild conditions, aligning with the principles of green chemistry.

| Method | Catalyst/Reagent Type | Typical Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | >90% |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes with a hydrogen donor | >95% |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | >90% |

| Biocatalysis | Imine Reductases (IREDs) | >99% |

This table summarizes various stereocontrolled methods applicable for the synthesis of chiral this compound.

Sustainable and Green Chemistry Aspects in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, focusing on reducing environmental impact and improving process safety and efficiency.

Solvent-Free or Aqueous Media Syntheses

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. For the synthesis of amines, biocatalytic approaches using enzymes like IREDs are particularly advantageous as they operate in aqueous buffer systems under mild pH and temperature conditions. This not only reduces reliance on volatile organic compounds (VOCs) but also simplifies product isolation and reduces waste streams. Research into performing reductive aminations in water using micellar catalysis, where reactions occur in the hydrophobic cores of nanomicelles, also shows promise for reducing organic solvent use.

Atom Economy and Waste Minimization Principles

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Catalytic reductive amination, especially using H₂ as the reductant, exhibits excellent atom economy. The only byproduct in the ideal reaction is water, which is formed during the initial imine condensation.

Reaction: Ketone + NH₃ + H₂ → Amine + H₂O

In this ideal scenario, all atoms from the ketone and ammonia, along with the hydrogen, are incorporated into the final amine product, making it a highly atom-economical process. This contrasts sharply with classical methods that use stoichiometric reagents, which generate significant amounts of waste. For example, reductions using borohydrides generate stoichiometric boron-containing byproducts that must be treated and disposed of.

Development of Recyclable Catalytic Systems

The high cost of many transition-metal catalysts and chiral ligands used in asymmetric synthesis makes their recovery and reuse a critical factor for both economic viability and sustainability. To address this, significant research has focused on the development of recyclable catalytic systems.

One common strategy is heterogenization , where a homogeneous catalyst is immobilized on a solid support, such as silica, polymers, or carbon nanotubes. This allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. For instance, chiral iridium complexes have been supported on polymers and used in continuous flow reactors for the asymmetric hydrogenation of imines, demonstrating high efficiency and stability over extended periods. The development of catalysts that are soluble in specific solvent systems (e.g., fluorous solvents or ionic liquids) also allows for their separation and recycling, further enhancing the sustainability of the synthetic process.

Stereochemical Investigations and Chiral Resolution Techniques for Enantiopure 1 2 Methoxy 4 Trifluoromethylphenyl Ethylamine

Enantiomeric Excess and Purity Determination Methodologies

Accurately quantifying the enantiomeric composition of a chiral substance is a critical step in both the development of asymmetric syntheses and the quality control of enantiopure products. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, and several analytical techniques are available for its determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.comnih.gov The direct method of separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. eijppr.comnih.gov Other common CSPs include Pirkle-type, cyclodextrin-based, and protein-based phases. eijppr.comnih.gov

Method development for the separation of a specific amine like 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine typically involves screening various CSPs and mobile phase compositions. Normal-phase (using hydrocarbon solvents like hexane (B92381) with an alcohol modifier like isopropanol) or reversed-phase (using aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol) conditions can be employed. nih.govhplc.eu The presence of both a methoxy (B1213986) and a trifluoromethyl group on the phenyl ring influences the electronic and steric properties of the molecule, which in turn affects its interaction with the CSP.

Table 1: Illustrative Chiral HPLC Method for a Phenylethylamine Analog This table presents a hypothetical but representative set of conditions for analytical purposes.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography (GC) is another effective technique for enantiomeric separation, particularly for volatile compounds. mdpi.com Primary amines like this compound often require derivatization prior to analysis to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. oup.com A common approach is the acylation of the amine group, for instance, by reacting it with trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile N-trifluoroacetyl derivative. sigmaaldrich.com

Alternatively, an indirect method can be used where the racemic amine is derivatized with an enantiomerically pure chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), to form a pair of diastereomers. oup.comresearchgate.net These diastereomers have different physical properties and can be separated on a standard achiral GC column. oup.com

Direct separation on a chiral GC column is also widely practiced. Chiral stationary phases for GC are often based on derivatized cyclodextrins, which can effectively resolve the enantiomers of many derivatized amines. mit.edu The choice of cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation.

Table 2: Example Chiral GC Conditions for a Derivatized Amine This table provides typical parameters for illustrative purposes.

| Parameter | Condition |

|---|---|

| Analyte | N-acetyl derivative of 1-(Aryl)-ethylamine |

| Column | Cyclodextrin-based CSP (e.g., Astec® CHIRALDEX™ B-PM) |

| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm |

| Carrier Gas | Helium |

| Oven Program | 130 °C Isothermal |

| Injector Temp. | 250 °C |

| Detector | FID at 250 °C |

| Result | Baseline separation of the two enantiomer derivatives. sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary agents. researchgate.net In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) to the NMR sample can induce diastereomeric interactions, resulting in separate, distinguishable signals for each enantiomer. researchgate.netharvard.edu

Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are paramagnetic complexes that act as Lewis acids. mit.edutandfonline.com They coordinate to basic sites in the analyte molecule, such as the amine group of this compound. This coordination forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large chemical shifts in the protons near the binding site, and because the two diastereomeric complexes are different in shape, the magnitude of the induced shift is different for each enantiomer. mit.eduharvard.edu This results in the splitting of NMR signals, and the enantiomeric excess can be calculated by integrating the areas of the corresponding peaks. tandfonline.com The presence of the fluorine-containing trifluoromethyl group can also allow for the use of ¹⁹F NMR, which provides a clean spectrum with a wide chemical shift range, potentially simplifying the analysis. nih.gov

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of polarization is rotated. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the compound. Enantiomers rotate light by equal amounts but in opposite directions; one is dextrorotatory (+) and the other is levorotatory (-). libretexts.org

The specific rotation [α] is a standardized measure of this property and is calculated from the observed rotation (α) using the Biot equation: [α]Tλ = α / (l × c) where T is the temperature, λ is the wavelength of the light (typically the sodium D-line at 589 nm), l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL or g/100mL. libretexts.org

For a sample that is a mixture of enantiomers, the observed rotation is proportional to the enantiomeric excess. If the specific rotation of the pure enantiomer ([α]max) is known, the enantiomeric excess (% ee) of a mixture can be calculated as: % ee = ([α]obs / [α]max) × 100

This method is most accurate for samples with high enantiomeric purity and requires that the specific rotation of the pure compound has been previously established. masterorganicchemistry.com It is a valuable tool for quick assessment but is less precise than chromatographic methods for determining exact ee values, especially near racemic compositions.

Dynamic Kinetic Resolution and Deracemization Strategies

While classical crystallization methods have a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can theoretically convert 100% of the racemic starting material into a single enantiomerically pure product. DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer.

For primary amines like this compound, enzymatic acylation catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CAL-B), is a common kinetic resolution method. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For a DKR process, this enzymatic resolution is coupled with a racemization catalyst that interconverts the amine enantiomers.

Ruthenium-based catalysts are often employed for the in-situ racemization of chiral amines. The efficiency of the DKR process depends on the compatibility of the enzymatic resolution and the chemical racemization, ensuring that the racemization is fast enough relative to the enzymatic reaction and that the enzyme is not inhibited by the racemization catalyst.

Deracemization can also be achieved through crystallization-induced dynamic resolution. This process involves the diastereomeric salt formation of the racemic amine with a chiral resolving agent. If the amine enantiomers can racemize in solution, the crystallization of the less soluble diastereomer will drive the equilibrium towards its formation, potentially leading to a high yield of the desired enantiomer in the solid phase.

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful technique for the separation of enantiomers and is particularly useful when crystallization-based methods are unsuccessful or for obtaining high-purity enantiomers on a larger scale. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two main techniques used for preparative chiral separations.

The choice of the chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral chromatographic separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including primary amines.

For the separation of this compound, a screening of different polysaccharide-based CSPs would be the first step. The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. In normal-phase HPLC, typical mobile phases consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol). Basic additives like diethylamine (DEA) are often added to the mobile phase to improve the peak shape and reduce the retention time of basic analytes like amines.

Preparative SFC is an attractive alternative to HPLC due to its lower solvent consumption and faster separation times. The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, such as methanol (B129727) or ethanol, often with a basic additive.

Table 2 summarizes the key parameters for the development of a preparative chiral chromatography method for the separation of this compound enantiomers.

Table 2: Parameters for Preparative Chiral Chromatography Method Development

| Parameter | HPLC | SFC |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Ethanol, Hexane/Isopropanol | CO₂/Methanol, CO₂/Ethanol |

| Additive | Diethylamine (DEA) | Diethylamine (DEA) |

| Flow Rate | Optimized for column dimensions and particle size | Optimized for column dimensions and particle size |

| Temperature | Ambient or controlled | Typically controlled (e.g., 40 °C) |

| Detection | UV | UV, Mass Spectrometry (MS) |

Absolute Configuration Determination Techniques

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer).

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of a derivative of the chiral amine that contains a heavy atom or a known chiral center.

For this compound, this can be achieved by forming a salt with a chiral acid of known absolute configuration, such as (R,R)-tartaric acid or a derivative thereof. If a suitable single crystal of one of the diastereomeric salts can be grown, X-ray diffraction analysis can reveal the three-dimensional structure of the salt, including the absolute configuration of the amine. The known configuration of the chiral acid serves as an internal reference.

In the absence of a suitable crystal for X-ray analysis, computational methods can be used to predict the absolute configuration. One such method involves the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral derivatizing agent (CDA).

For a trifluoromethyl-containing compound like this compound, ¹⁹F NMR is a particularly sensitive probe. The amine can be derivatized with an enantiopure CDA, such as Mosher's acid [(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride], to form two diastereomeric amides. nih.gov The ¹⁹F NMR chemical shifts of the trifluoromethyl groups in the two diastereomers will be different. By comparing the experimentally observed chemical shift differences with those predicted by density functional theory (DFT) calculations for the two possible absolute configurations of the amine, the correct configuration can be assigned. frontiersin.org

This approach relies on the accurate computational modeling of the conformational preferences of the diastereomeric derivatives and the resulting magnetic shielding effects on the fluorine nuclei. frontiersin.org

Unveiling the Chemical Nuances of this compound: A Study in Structure-Activity Relationships and Derivative Synthesis

Structure Activity Relationship Sar Studies and Derivative Synthesis

Conformational Analysis and Stereoelectronic Effects in Derivatives

The three-dimensional arrangement of atoms (conformation) and the electronic interactions within derivatives of this compound are critical determinants of their biological activity. The ethylamine side chain, connected to the substituted phenyl ring, possesses rotational freedom, leading to various possible conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects imparted by the substituents.

Conformational analysis of analogous phenethylamine derivatives has been successfully performed using a combination of spectroscopic techniques and quantum chemical calculations. rsc.org For instance, studies on similar compounds like 2-(4-fluoro-phenyl)-ethylamine have utilized methods such as resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) to identify the presence of multiple stable conformers in the gas phase. rsc.org These experimental findings are typically supported by computational modeling, including the generation of torsional potential energy surfaces and full geometry optimizations, to elucidate the precise structures. rsc.org

For derivatives of this compound, the primary conformers of interest are typically the gauche and anti forms, which describe the rotational position of the amino group relative to the phenyl ring.

Gauche Conformer: The ethylamino side chain is folded, bringing the terminal amino group into proximity with the phenyl ring.

Anti Conformer: The ethylamino side chain is extended outwards from the ring. rsc.org

The energetic ordering and population of these conformers are significantly influenced by stereoelectronic effects. The electron-donating methoxy group at the ortho position and the strongly electron-withdrawing trifluoromethyl group at the para position create a unique electronic environment. These substituents can engage in non-covalent interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions, which may stabilize certain conformations over others. Computational methods like Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) analyses are employed to investigate these subtle electronic effects. rsc.org

The table below illustrates hypothetical relative energies for conformers of a derivative, demonstrating how substituent effects might influence conformational preference.

| Derivative ID | Conformer | Method | Relative Energy (kcal/mol) | Predicted Population (%) |

| Deriv-A | Gauche-1 | DFT/B3LYP | 0.00 | 55.8 |

| Gauche-2 | DFT/B3LYP | 0.25 | 29.1 | |

| Anti | DFT/B3LYP | 0.80 | 15.1 | |

| Deriv-B | Gauche-1 | DFT/B3LYP | 0.40 | 35.2 |

| Gauche-2 | DFT/B3LYP | 0.00 | 49.8 | |

| Anti | DFT/B3LYP | 1.10 | 15.0 |

This table is illustrative and based on typical findings in conformational studies of similar molecules.

Understanding the preferred conformation is crucial, as it dictates the shape of the molecule that interacts with a biological target. The stereoelectronic properties of the methoxy and trifluoromethyl groups not only influence the conformation but also directly impact binding affinity by modifying the molecule's electrostatic potential and hydrogen bonding capabilities.

In Silico Screening and Predictive Modeling of Derivative Properties

In silico methods are indispensable tools for accelerating the discovery and optimization of novel bioactive compounds by screening large virtual libraries of derivatives and predicting their properties before their synthesis. These computational approaches allow for the rational design of new analogues of this compound with potentially improved activity and pharmacokinetic profiles.

Virtual Screening and Molecular Docking A common starting point is the use of ligand-based or structure-based virtual screening. If the biological target is known, molecular docking can be used to predict the binding mode and affinity of thousands of virtual derivatives within the target's active site. nih.gov For example, in the context of kinase inhibition, derivatives could be docked into the ATP-binding site of a receptor like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netmdpi.com The docking process generates a score based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and conformational strain, which helps prioritize compounds for synthesis. researchgate.net

Molecular Dynamics (MD) Simulations Top-ranked compounds from docking studies are often subjected to more rigorous computational analysis using molecular dynamics (MD) simulations. MD simulations model the dynamic behavior of the ligand-receptor complex over time (e.g., 100 nanoseconds), providing insights into the stability of the binding pose. mdpi.comajchem-a.com Key metrics evaluated during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. Stable RMSD values suggest the complex has reached equilibrium and the ligand is not escaping the binding pocket. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net

Following MD simulations, techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be used to calculate the binding free energy of the complex. mdpi.com This provides a more accurate estimation of binding affinity by considering contributions from van der Waals forces, electrostatic interactions, and solvation energy. mdpi.com

The following table presents hypothetical data from an in silico screening workflow for new derivatives.

| Derivative ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues |

| Deriv-C | -8.5 | -65.7 | Cys919, Asp1046 |

| Deriv-D | -9.2 | -69.8 | Glu885, Cys919, Leu1035 |

| Deriv-E | -7.9 | -58.2 | Asp1046, Phe1047 |

| Reference | -8.1 | -62.1 | Cys919, Asp1046 |

This table is for illustrative purposes. Residue numbers are hypothetical examples from kinase inhibitor studies.

Predictive Modeling of ADMET Properties Beyond target affinity, the success of a potential drug molecule depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous in silico models are available to predict these properties. For newly designed derivatives, computational tools can estimate physicochemical properties like lipophilicity (logP), solubility, and polar surface area, which are crucial for bioavailability. ajchem-a.com Models can also predict potential liabilities such as inhibition of cytochrome P450 enzymes, plasma protein binding, and adherence to drug-likeness filters like Lipinski's Rule of Five. nih.gov This early-stage computational profiling helps to flag and deprioritize derivatives that are likely to fail later in development due to poor pharmacokinetic properties. nih.gov

Theoretical and Computational Chemistry Studies on 1 2 Methoxy 4 Trifluoromethylphenyl Ethylamine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, DFT calculations can provide crucial insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. DFT calculations would allow for the visualization of the spatial distribution of these frontier orbitals, identifying the regions of the molecule most likely to be involved in chemical reactions. For instance, it could be hypothesized that the HOMO is localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the ethylamine (B1201723) group, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl group.

A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | Phenyl ring, Nitrogen atom |

| LUMO | -1.2 | Trifluoromethyl group, Phenyl ring |

| HOMO-LUMO Gap | 7.3 | - |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Calculations for Ground State Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of ground state properties.

For this compound, ab initio calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield other important ground state properties such as the dipole moment, polarizability, and vibrational frequencies. Comparing the calculated vibrational frequencies with experimental infrared (IR) and Raman spectra can serve as a validation of the computational model.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The presence of rotatable bonds in this compound gives rise to a complex conformational landscape. Understanding the relative energies and populations of different conformers is crucial as they can exhibit different biological activities and chemical reactivities.

Energy Minimization and Conformational Sampling

Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are well-suited for exploring the conformational space of flexible molecules. A systematic or stochastic conformational search can be performed to identify various low-energy conformers. Each identified conformer would then be subjected to geometry optimization to find the local energy minimum.

The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. For this compound, key dihedral angles to consider would be those around the C-C bond of the ethylamine side chain and the C-N bond.

A hypothetical table of results from a conformational analysis is shown below.

| Conformer | Dihedral Angle (°C-C) | Dihedral Angle (°C-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 (gauche) | 180 (anti) | 0.00 |

| 2 | 180 (anti) | 180 (anti) | 1.25 |

| 3 | -60 (gauche) | 60 (gauche) | 2.50 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations in Different Environments

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. MD simulations of this compound can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, to understand how the environment influences its conformational preferences and dynamics.

By analyzing the trajectory from an MD simulation, one can study the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules. This information is particularly valuable for predicting how the molecule might behave in a biological system.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as its metabolism or its interaction with a biological target.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT and ab initio methods are commonly used for these types of studies. For example, a study could investigate the mechanism of N-acetylation of the primary amine, identifying the structures of the reactants, intermediates, transition states, and products, along with their relative energies. This would provide a detailed, step-by-step understanding of the reaction pathway.

Elucidation of Stereoselective Reaction Pathways

The stereoselective synthesis of chiral amines like this compound is of significant interest in medicinal and materials chemistry. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of such reactions. These studies would typically involve:

Transition State Searching: Identifying the transition state structures for the key stereodetermining steps of a reaction. This allows for the calculation of activation energies.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products to confirm the reaction pathway.

Catalyst-Substrate Interaction Modeling: In catalyzed reactions, computational models can reveal the specific interactions between the catalyst, reactants, and intermediates that lead to the preferential formation of one stereoisomer.

Despite the importance of these methods, no published studies were found that specifically detail the computational elucidation of stereoselective reaction pathways for the synthesis of this compound.

Energetic Profiles of Key Synthetic Steps

A complete energetic profile provides a thermodynamic and kinetic understanding of a chemical reaction. For the synthesis of this compound, computational chemists would typically calculate:

Relative Energies of Intermediates and Transition States: By calculating the Gibbs free energy of each species along the reaction pathway, a detailed energy diagram can be constructed.

Enthalpies and Entropies of Reaction: These thermodynamic quantities can be computed to understand the feasibility and spontaneity of each synthetic step.

Activation Energies: The energy barriers for each step determine the reaction kinetics and can help in optimizing reaction conditions.

A data table illustrating a hypothetical energetic profile is presented below to showcase the type of information that would be generated from such a study. However, it is crucial to note that the following data is purely illustrative and not based on actual published research for this specific compound.

| Step | Reactant(s) Relative Energy (kcal/mol) | Transition State Relative Energy (kcal/mol) | Product(s) Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hypothetical Step 1 | 0.0 | 15.2 | -5.7 | 15.2 |

| Hypothetical Step 2 | -5.7 | 20.1 | -12.3 | 25.8 |

This table is for illustrative purposes only. No specific energetic profile data has been found for the synthesis of this compound.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.

Vibrational Frequencies (IR/Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. This is typically done using DFT methods, which can predict the frequencies and intensities of the vibrational modes of a molecule. A comparison between the calculated and experimental spectra can confirm the structure of the synthesized compound.

No published studies containing predicted or experimental IR and Raman spectra specifically for this compound were identified. A hypothetical data table of predicted vibrational frequencies is provided below for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3350 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| C-F Stretch | 1000 - 1400 | Very Strong |

| C-O Stretch | 1000 - 1300 | Strong |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning signals in experimental spectra, especially for complex molecules.

There are no available published studies that report the predicted or experimental NMR chemical shifts for this compound. A hypothetical table of predicted ¹H NMR chemical shifts is shown below for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) |

| NH₂ | 1.5 - 3.0 |

| CH-NH₂ | 4.0 - 4.5 |

| CH₃ (on CH) | 1.3 - 1.6 |

| OCH₃ | 3.8 - 4.0 |

| Aromatic H | 6.8 - 7.5 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electronic Circular Dichroism (ECD) Spectra Predictions

For chiral molecules like this compound, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of enantiomers. Time-dependent DFT (TD-DFT) is the most common computational method used to predict ECD spectra. By comparing the calculated spectrum of a specific enantiomer (e.g., R or S) with the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned.

No computational or experimental studies on the ECD spectra of this compound have been found in the scientific literature.

Application in Asymmetric Catalysis and Chiral Ligand Design

Rational Design and Synthesis of Chiral Ligands Derived from 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

The rational design of chiral ligands is a cornerstone of asymmetric catalysis. For a hypothetical scenario involving this compound, the design process would focus on leveraging its inherent chirality, stemming from the stereocenter at the ethylamine (B1201723) group, and the electronic and steric properties conferred by the substituted phenyl ring. The methoxy (B1213986) group could act as a coordinating Lewis basic site, while the bulky and electron-withdrawing trifluoromethyl group would influence the steric environment and electronic nature of the resulting metal complex.

Phosphine (B1218219) Ligands

The synthesis of chiral phosphine ligands from this compound would likely involve the formation of an amide or imine linkage, followed by the introduction of a phosphine moiety. A common strategy involves the reaction of the chiral amine with a phosphine-containing aldehyde or carboxylic acid. Alternatively, the amine could be converted into a derivative that can then undergo a substitution reaction with a phosphine-containing nucleophile.

Hypothetical Synthetic Route for a P,N-Ligand:

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Imine Formation | 2-(Diphenylphosphino)benzaldehyde, Toluene, Dean-Stark trap | Chiral Imine-Phosphine |

| 2 | Reduction | NaBH4, Methanol (B129727) | Chiral Amine-Phosphine (P,N-Ligand) |

Amine-Based Ligands

Amine-based ligands could be synthesized by N-alkylation or N-arylation of this compound with molecules containing additional coordinating groups, such as pyridyl, pyrazolyl, or other amino moieties. The goal would be to create multidentate ligands that can form stable, well-defined chiral complexes with transition metals.

N-Heterocyclic Carbene (NHC) Precursors

The synthesis of N-heterocyclic carbene (NHC) precursors would involve incorporating the chiral 1-(2-methoxy-4-trifluoromethylphenyl)-ethyl group as a substituent on one or both nitrogen atoms of an imidazolium or imidazolinium salt. This is typically achieved by reacting the amine with a glyoxal derivative and an aldehyde, followed by cyclization.

Hypothetical Synthesis of a Chiral Imidazolinium Salt:

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Conditions | Product |

| 1 | This compound | Glyoxal | Formaldehyde | Acid catalyst, Reflux | Chiral N,N'-disubstituted ethylenediamine |

| 2 | Product from Step 1 | Triethyl orthoformate | NH4Cl | Heat | Chiral 1,3-disubstituted imidazolinium salt |

Performance of Compound-Derived Ligands in Enantioselective Catalytic Transformations

The performance of hypothetical ligands derived from this compound would be evaluated in key enantioselective reactions. The success of these ligands would depend on their ability to create a chiral environment around the metal center that effectively discriminates between the two enantiotopic faces of the prochiral substrate.

Asymmetric Hydrogenation of Olefins and Ketones

In asymmetric hydrogenation, a metal complex of the chiral ligand would catalyze the addition of hydrogen to a prochiral olefin or ketone, leading to a chiral alkane or alcohol, respectively. The enantiomeric excess (ee) of the product is a critical measure of the ligand's effectiveness.

Hypothetical Performance Data in Asymmetric Hydrogenation of a Prochiral Ketone:

| Catalyst (Metal-Ligand Complex) | Substrate | Solvent | Temp (°C) | H2 Pressure (bar) | Conversion (%) | ee (%) |

| [Rh(COD)(P,N-Ligand)]BF4 | Acetophenone | Methanol | 25 | 10 | >99 | Not Reported |

| [Ir(COD)(P,N-Ligand)]BArF | 1-Phenyl-1,2-propanedione | CH2Cl2 | 25 | 50 | >99 | Not Reported |

Asymmetric Aminations and Hydroaminations

Asymmetric amination and hydroamination reactions involve the addition of an N-H bond across a C-C multiple bond. Chiral catalysts are employed to control the stereochemistry of the newly formed C-N bond.

Hypothetical Performance in Asymmetric Hydroamination of an Olefin:

| Catalyst | Olefin | Amine | Conditions | Yield (%) | ee (%) |

| Cu(I)-NHC Complex | Styrene | Morpholine | Toluene, 80 °C | Not Reported | Not Reported |

| Pd(0)-Amine Ligand Complex | Norbornene | Aniline | Dioxane, 100 °C | Not Reported | Not Reported |

While the compound this compound possesses desirable features for a chiral ligand precursor, a thorough search of the scientific literature indicates that its potential in the design of chiral phosphine, amine-based, and NHC ligands for the specified asymmetric catalytic reactions has not been reported. The information presented herein is based on general principles of asymmetric catalysis and ligand design and should be considered hypothetical in the absence of specific experimental data for this compound.

Carbon-Carbon Bond Forming Reactions

While direct applications of ligands derived from this compound in carbon-carbon bond forming reactions are not extensively documented in peer-reviewed literature, the broader class of chiral ligands based on the 1-phenylethylamine backbone has demonstrated significant utility in this area. nih.gov These ligands have been successfully employed in a range of copper-catalyzed reactions, such as allylic alkylations, which are fundamental for the construction of complex organic molecules. researchgate.netnih.gov

It is plausible that ligands incorporating the this compound framework could be highly effective in such reactions. For instance, in a hypothetical copper-catalyzed asymmetric allylic alkylation of an allylic halide with an organolithium reagent, a chiral phosphine ligand derived from our target amine could be envisioned to promote high enantioselectivity. The anticipated results of such a reaction are presented in Table 1.

| Entry | Allylic Halide | Organolithium Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Cinnamyl chloride | n-Butyllithium | 92 | 95 |

| 2 | (E)-1-Chlorobut-2-ene | Phenyllithium | 88 | 91 |

| 3 | Allyl bromide | Methyllithium | 95 | 89 |

The anticipated high yields and enantioselectivities in this hypothetical scenario are predicated on the expected favorable interactions between the chiral ligand-metal complex and the substrates.

Mechanistic Investigations of Catalyst Turnover and Stereocontrol

The stereochemical outcome of a catalytically driven asymmetric reaction is intricately linked to the mechanism of catalyst turnover and the specific interactions that govern stereocontrol. For ligands derived from this compound, the methoxy group is poised to play a crucial role in coordinating to the metal center, thereby influencing the geometry of the catalytic complex and the facial selectivity of substrate approach. nih.gov

Computational studies on similar systems have revealed that the conformation of the catalyst-substrate complex during the key stereodetermining step is critical. nih.gov In the context of a carbon-carbon bond forming reaction, the chiral environment created by the ligand would direct the incoming nucleophile to one face of the electrophile. The interplay between the steric bulk of the ligand and the electronic nature of its substituents would dictate the preferred transition state, leading to the observed enantiomeric excess. The ortho-methoxy group, in particular, can enforce a more rigid conformation of the ligand backbone, which is often beneficial for achieving high stereoselectivity. mdpi.com

Role of the Trifluoromethyl Group in Ligand Performance

The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties, and its incorporation into a chiral ligand can have profound effects on catalytic performance. nih.gov The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the ligand and, consequently, the reactivity of the metal center to which it is coordinated. nih.gov This electronic perturbation can affect both the rate of the catalytic reaction and the stability of key intermediates.

Furthermore, the CF3 group exerts a significant steric influence. nih.gov This steric hindrance can be exploited to create a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the attack of the reagent to the other, less hindered face. nih.gov The combination of these electronic and steric effects can lead to enhanced enantioselectivity in asymmetric transformations. nih.gov For instance, in the asymmetric hydrogenation of olefins, ligands bearing trifluoromethyl groups have been shown to promote high levels of stereocontrol. nih.gov It is therefore reasonable to expect that ligands derived from this compound would benefit from these same principles, leading to highly effective and selective catalysts.

Advanced Spectroscopic and Structural Characterization Techniques for In Depth Analysis

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition and elucidating the fragmentation pathways of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy and resolving power, enabling the confident determination of the molecular formula.

For this compound (C10H12F3NO), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated with high precision. This experimental value, when compared to the theoretical mass, confirms the elemental composition.

Table 1: Theoretical Exact Mass for the Protonated Molecule of this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | C10H13F3NO+ | 220.0949 |

The fragmentation of phenylethylamines upon ionization is well-documented and provides significant structural information. The primary fragmentation pathway for compounds of this class is typically the benzylic cleavage, resulting in the formation of a stable benzyl cation. For this compound, the major fragmentation pathways are expected to involve the loss of the ethylamine (B1201723) side chain and subsequent fragmentations of the substituted phenyl ring.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M-NH2]+ | C10H11F3O+ | 204.0762 |

| [C9H8F3O]+ | 2-Methoxy-4-trifluoromethylbenzyl cation | 189.0527 |

| [C8H5F3O]+ | Loss of CH3 from the benzyl cation | 174.0292 |

| [C7H5F3]+ | Trifluoromethylphenyl cation | 145.0316 |

Note: The fragmentation pattern is predictive and based on the general fragmentation of substituted phenethylamines. Actual experimental data may show variations.

Advanced NMR Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound in solution and in the solid state.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for determining the connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the ethylamine side chain and the methyl protons, as well as correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic carbon at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximities between protons, which is critical for determining the conformation and stereochemistry of the molecule. For example, NOE correlations could be observed between the methine proton of the ethylamine side chain and the aromatic protons, providing insights into the preferred orientation of the side chain relative to the phenyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| CH-NH₂ | ~4.2 (q) | ~50 | COSY with CH₃; HSQC with C-amine; HMBC to aromatic C's |

| CH₃ | ~1.5 (d) | ~24 | COSY with CH-NH₂; HSQC with C-methyl |

| OCH₃ | ~3.9 (s) | ~56 | HMBC to C2 |

| Aromatic CH | 7.0 - 7.5 | 110 - 130 | COSY between aromatic protons; HSQC with aromatic C's |

| Aromatic C-O | ~158 | HMBC from OCH₃ | |

| Aromatic C-CF₃ | ~125 (q) | HMBC from aromatic protons | |

| CF₃ | ~124 (q) |

Note: Chemical shifts are estimations based on related structures and are highly dependent on the solvent and other experimental conditions.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of this compound in its crystalline forms. Since crystalline solids can exist in different polymorphic forms, each with distinct physical properties, ssNMR is a critical tool in pharmaceutical and materials science.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. The chemical shifts in ssNMR are sensitive to the local environment, including intermolecular interactions and crystal packing, allowing for the differentiation of polymorphs.

Furthermore, ¹⁹F ssNMR is particularly powerful for studying compounds containing trifluoromethyl groups. The ¹⁹F nucleus is highly sensitive, and its chemical shift is a sensitive probe of the local environment, making it an excellent tool for detecting subtle changes in crystal packing and identifying different polymorphic forms.

Chiroptical Spectroscopy for Stereochemical Assignment and Purity

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and enantiomeric purity of chiral molecules like this compound.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The electronic transitions of the aromatic chromophore in this compound are expected to give rise to characteristic CD signals. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenter through empirical rules or by comparison with quantum chemical calculations.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD and measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. VCD is particularly sensitive to the stereochemistry of the entire molecule and can provide detailed conformational information. The VCD spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of the chiral ethylamine side chain and its interaction with the substituted phenyl ring.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. The ORD curve of this compound would exhibit a plain curve at wavelengths away from an absorption band and show a Cotton effect (a characteristic peak and trough) in the region of the electronic transitions of the aromatic chromophore. The shape and sign of the Cotton effect in the ORD spectrum are directly related to the absolute configuration of the chiral center.

Table 4: Summary of Chiroptical Techniques and Their Application

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, electronic transitions |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Absolute configuration, solution conformation |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Absolute configuration, confirmation of stereochemistry |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is a powerful and definitive analytical technique for determining the three-dimensional structure of a crystalline solid at the atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For chiral molecules, such as this compound, it is the principal method for the unambiguous determination of the absolute configuration of a specific enantiomer.

Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. Therefore, the following discussion outlines the principles and the type of data that would be obtained from such an analysis, should a suitable single crystal of the compound be successfully grown and analyzed.

Determination of Absolute Configuration

The determination of the absolute stereochemistry of a chiral molecule is crucial in fields such as pharmacology and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. X-ray crystallography is the primary method for establishing the absolute configuration of a molecule.

The process relies on the phenomenon of anomalous dispersion. When X-rays interact with the electrons of an atom, a small phase shift occurs. This effect is particularly noticeable for atoms heavier than carbon. For a non-centrosymmetric crystal, which is a prerequisite for a chiral compound, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not identical in the presence of anomalous scattering. By carefully measuring these intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined. A key metric in this determination is the Flack parameter, which should refine to a value close to 0 for the correct absolute structure.

For a compound like this compound, the presence of the fluorine and oxygen atoms would contribute to the anomalous scattering signal, aiding in the reliable determination of the absolute configuration of the chiral center at the ethylamine group.

Conformational Analysis

A single-crystal X-ray diffraction study would also provide a detailed picture of the preferred conformation of this compound in the solid state. This includes the rotational arrangement of the substituents on the phenyl ring and the orientation of the ethylamine side chain.

Key conformational features that would be elucidated include:

Intramolecular Interactions: The determined structure would reveal any close contacts or intramolecular hydrogen bonds that might stabilize a particular conformation. For instance, an interaction between the amine group and the methoxy group could influence the side chain's orientation.